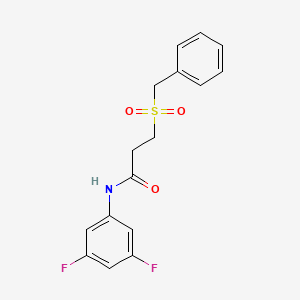
3-(benzylsulfonyl)-N-(3,5-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluorophenyl and phenylmethanesulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-3-phenylmethanesulfonylpropanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline, which is then aminated using aqueous or anhydrous ammonia . The resulting intermediate is further reacted with appropriate reagents to introduce the phenylmethanesulfonyl and propanamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,5-difluorophenyl)-3-phenylmethanesulfonylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . These interactions disrupt cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share the difluorophenyl group and have shown similar anticancer activities.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a similar sulfonyl group and exhibits analgesic activity.
Uniqueness
N-(3,5-Difluorophenyl)-3-phenylmethanesulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H15F2NO3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(3,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C16H15F2NO3S/c17-13-8-14(18)10-15(9-13)19-16(20)6-7-23(21,22)11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,19,20) |
InChI Key |
PVEQDNPQCSOBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}butanamide](/img/structure/B11163693.png)
![(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11163701.png)
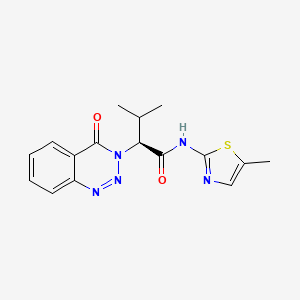
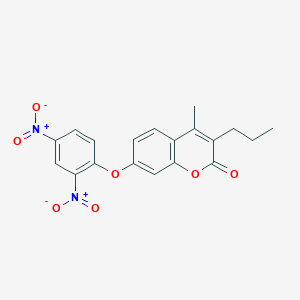
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163713.png)
![2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11163720.png)
![N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B11163740.png)
![3-Phenylmethanesulfonyl-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B11163743.png)
![{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11163745.png)
![(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11163746.png)
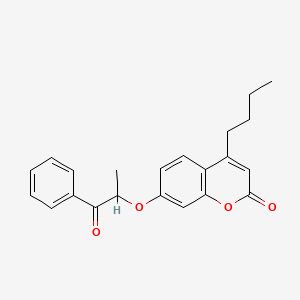
![2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163757.png)
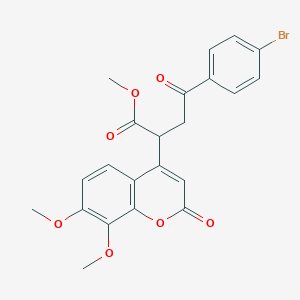
![6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163774.png)
